molecular formula C8H16O5S B016013 (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 56245-60-4

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B016013
CAS No.: 56245-60-4
M. Wt: 224.28 g/mol
InChI Key: CHAHFVCHPSPXOE-HNEXDWKRSA-N
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Description

The compound (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound belongs to the class of tetrahydropyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Mechanism of Action

Target of Action

Ethyl-beta-D-Thiogalactopyranoside is a derivative of thiogalactopyranoside, structurally related to the gene expression inducer isopropyl-1-thio-β-D-galactopyranoside (IPTG) . Its primary targets are the lac repressor proteins in Escherichia coli . These proteins bind to the operator region of the lac operon and inhibit the transcription of downstream genes .

Mode of Action

Ethyl-beta-D-Thiogalactopyranoside acts as a molecular mimic of allolactose, a lactose metabolite that triggers the transcription of the lac operon . It binds to the lac repressor and releases the repressor from the lac operator in an allosteric manner . This allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase . Unlike allolactose, the sulfur atom in Ethyl-beta-D-Thiogalactopyranoside creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl-beta-D-Thiogalactopyranoside is the lac operon , a set of genes responsible for the transport and metabolism of lactose in E. coli . When Ethyl-beta-D-Thiogalactopyranoside binds to the lac repressor, it induces the expression of the lac operon, leading to the production of beta-galactosidase . This enzyme catalyzes the hydrolysis of β-galactosides into monosaccharides .

Pharmacokinetics

It is known that the compound is a non-metabolizable galactose analog .

Result of Action

The primary result of Ethyl-beta-D-Thiogalactopyranoside’s action is the induction of the lac operon, leading to the production of beta-galactosidase . This enzyme can then break down β-galactosides into monosaccharides, which can be used by the cell for energy .

Action Environment

The action of Ethyl-beta-D-Thiogalactopyranoside can be influenced by various environmental factors. For instance, the concentration of Ethyl-beta-D-Thiogalactopyranoside can be tuned to mitigate its negative effect . Moreover, replacing IPTG with lactose, the natural inducer of the lac operon, can dramatically lighten the burden on the cell without reducing the efficiency of the synthetic degradation pathway . This suggests that the choice of inducer and its concentration can significantly influence the efficacy and stability of Ethyl-beta-D-Thiogalactopyranoside’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, such as a hexose derivative, under acidic conditions to form the tetrahydropyran ring.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an ethylthiol reagent.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the hydroxymethyl group to a methyl group.

    Substitution: The ethylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the ethylthio group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: can be compared with other similar compounds, such as:

    Tetrahydropyran Derivatives: These compounds share the tetrahydropyran ring structure but differ in their functional groups and stereochemistry.

    Thioether Compounds: Compounds containing the thioether functional group, which may have different biological activities and applications.

    Hydroxymethyl Compounds: Compounds with the hydroxymethyl group, which can exhibit varying reactivity and properties.

The uniqueness of This compound lies in its specific stereochemistry and combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAHFVCHPSPXOE-HNEXDWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440378
Record name Ethyl 1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56245-60-4
Record name Ethyl 1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-thio-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

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